2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Overview
Description
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indazole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets, which can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to have a wide variety of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazole derivatives have been found to have a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemical Analysis
Biochemical Properties
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound may interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . These interactions suggest that this compound could have potential anti-inflammatory and anticancer properties.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects suggest that this compound may have anti-inflammatory and anticancer properties by modulating key signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indazole derivatives have been shown to inhibit COX-2, leading to a reduction in the production of inflammatory mediators such as PGE2 . Additionally, these compounds may inhibit MMPs, which play a role in tissue remodeling and cancer metastasis . By modulating these enzymes and signaling pathways, this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indazole derivatives have been shown to have varying degrees of stability, which can impact their efficacy in in vitro and in vivo studies . Long-term exposure to this compound may result in sustained inhibition of inflammatory mediators and MMPs, leading to prolonged anti-inflammatory and anticancer effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indazole derivatives exhibit dose-dependent effects, with higher doses leading to increased inhibition of COX-2 and MMPs . High doses may also result in toxic or adverse effects, such as gastrointestinal irritation and liver toxicity . Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indazole derivatives have been shown to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Indazole derivatives have been shown to accumulate in specific tissues, such as the liver and kidneys, which can impact their therapeutic and toxic effects . Understanding the transport and distribution of this compound is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Indazole derivatives have been shown to localize in the cytoplasm and nucleus, where they can interact with key signaling molecules and transcription factors . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-14-11(7-8-12)9-5-3-4-6-10(9)13-14/h2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILMUMKQJDTAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.